6-(Difluoromethyl)-5-methylnicotinaldehyde
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Overview
Description
6-(Difluoromethyl)-5-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a difluoromethyl group and a methyl group attached to a nicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of nicotinaldehyde derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base and a suitable solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-5-methylnicotinaldehyde may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-(Difluoromethyl)-5-methylnicotinic acid.
Reduction: 6-(Difluoromethyl)-5-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Difluoromethyl)-5-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-5-methylnicotinaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-5-methylnicotinaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Methylnicotinaldehyde: Lacks the difluoromethyl group.
6-(Difluoromethyl)nicotinaldehyde: Lacks the methyl group.
Uniqueness
6-(Difluoromethyl)-5-methylnicotinaldehyde is unique due to the presence of both the difluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development .
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7F2NO/c1-5-2-6(4-12)3-11-7(5)8(9)10/h2-4,8H,1H3 |
InChI Key |
USRPKELLERIGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C=O |
Origin of Product |
United States |
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